![molecular formula C13H13N5O2 B2382238 7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-10-7](/img/structure/B2382238.png)

7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

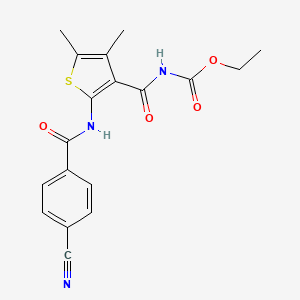

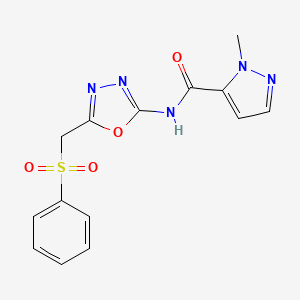

The compound “7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a type of [1,2,4]-triazole bearing amino acid derivatives . These compounds are synthesized under green chemistry conditions via multicomponent reaction .

Synthesis Analysis

The synthesis of such compounds involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Molecular Structure Analysis

The molecular structure of this compound is characterized by different spectral and elemental analyses . The Dimroth rearrangement plays a significant role in the formation of the molecular structure .Chemical Reactions Analysis

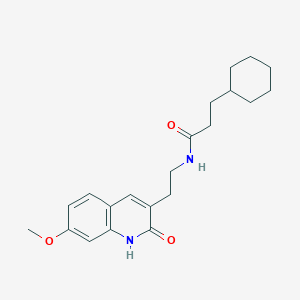

The chemical reactions involved in the synthesis of this compound are facilitated by the presence of electron-withdrawing groups . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .Scientific Research Applications

Antimicrobial Activity

Heterocyclic pyrimidine scaffolds, which include the compound , have been found to exhibit antimicrobial activity . These compounds are effective against pathogenic microorganisms and are being explored as potential new classes of antimicrobial molecules .

Anticancer Properties

The [1,2,4]triazolo[1,5-a]pyrimidines, a class of compounds that includes the compound , have been studied for their anticancer properties . They have shown promise in this area of research .

Antiviral Applications

The compound has been used in investigations of pharmacological activity caused by binding to HIV TAR RNA . This suggests potential applications in antiviral therapies .

Antimalarial Activity

The compound has been used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity . This indicates its potential use in the development of new antimalarial drugs .

Cardiovascular Disorders

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been utilized in the treatment of cardiovascular disorders . This suggests potential applications of the compound in cardiovascular medicine .

Type 2 Diabetes

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is present in FDA-approved anti-diabetes type 2 drug sitagliptin phosphate . This indicates the potential of the compound in the treatment of type 2 diabetes .

Hyperproliferative Disorders

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been used in the treatment of hyperproliferative disorders . This suggests potential applications of the compound in this area .

Synthesis of Ruthenium (II)-Hmtpo Complexes

The compound has been used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . This indicates its potential use in the development of new chemical entities .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the alteration of cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This leads to the arrest of the cell cycle, preventing the cells from proliferating. The compound also induces apoptosis, a process of programmed cell death, further inhibiting the growth of cells .

Pharmacokinetics

These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The compound exhibits potent dual activity against cell lines and CDK2 . It significantly inhibits the growth of examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 . The compound also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .

Safety and Hazards

Future Directions

The future directions for this compound could involve further investigations into its antibacterial activity, particularly against multidrug-resistant (MDR) clinical isolates . Additionally, the synthesis process could be optimized further, potentially through the exploration of different catalysts in the Dimroth rearrangement .

properties

IUPAC Name |

7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c1-7-10(12(14)20)11(8-2-4-9(19)5-3-8)18-13(17-7)15-6-16-18/h2-6,11,19H,1H3,(H2,14,20)(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKCPTZIRUGWNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2382158.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2382159.png)

![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;hydrochloride](/img/structure/B2382165.png)

![4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2382167.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide](/img/structure/B2382169.png)

![3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2382171.png)

![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2382173.png)